molecular formula C12H10ClNO2 B1318922 Ethyl 2-chloroquinoline-6-carboxylate CAS No. 29969-56-0

Ethyl 2-chloroquinoline-6-carboxylate

Cat. No.: B1318922
CAS No.: 29969-56-0
M. Wt: 235.66 g/mol
InChI Key: LDEPURZVGHLAOX-UHFFFAOYSA-N
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Description

Ethyl 2-chloroquinoline-6-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.66 g/mol. It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves several steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 in good yields . Another method involves the use of PEG-supported sulfonic acid to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

Quinoline, the core structure of this compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Antioxidants play a critical role in protecting against oxidative stress, and Ethyl 2-chloroquinoline-6-carboxylate may be explored in this context. The ABTS/PP decolorization assay is a prominent method for evaluating the antioxidant capacity of compounds, including potential applications for this compound. This method involves the reaction of antioxidants with the ABTS radical cation, providing a measure of antioxidant effectiveness. Some antioxidants can form coupling adducts with ABTS, which may include derivatives of this compound, depending on their structural and chemical properties (Ilyasov et al., 2020).

Potential in Drug Development

Chloroquine and its derivatives have been extensively studied for their pharmacological properties, particularly their antimalarial effects. This compound, sharing a structural motif with chloroquine, might be explored for similar or novel therapeutic applications. Research on chloroquine-containing compounds highlights the potential for repurposing and developing new drugs based on the quinoline scaffold, suggesting a pathway for investigating this compound in drug development (Njaria et al., 2015).

Analytical Methods in Antioxidant Activity

Understanding the antioxidant activity of compounds like this compound involves sophisticated analytical techniques. A review of analytical methods used to determine antioxidant activity outlines various assays that could be applicable, including the FRAP and DPPH assays. These methods, based on electron transfer mechanisms, could provide insights into the antioxidant potential of this compound and its derivatives (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety data sheet (SDS) for Ethyl 2-chloroquinoline-6-carboxylate can be viewed and downloaded for free at Echemi.com . The SDS provides information about the potential hazards of the compound and how to handle it safely.

Future Directions

The future directions for Ethyl 2-chloroquinoline-6-carboxylate could involve further exploration of its therapeutic potential. Quinoline derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, this compound could be a potential candidate for future drug discovery and development efforts.

Biochemical Analysis

Biochemical Properties

Ethyl 2-chloroquinoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefit without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. The compound can also influence the activity of other enzymes and cofactors involved in metabolic processes, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it can be transported into the mitochondria, where it may exert its effects on mitochondrial function and energy production .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the endoplasmic reticulum or Golgi apparatus, affecting protein processing and trafficking .

Properties

IUPAC Name

ethyl 2-chloroquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-3-5-10-8(7-9)4-6-11(13)14-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEPURZVGHLAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591183
Record name Ethyl 2-chloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29969-56-0
Record name Ethyl 2-chloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.8 g (29 mmol) of ethyl quinoline-6-carboxylate was stirred in 80 ml of dichloromethane. 6.2 g of m-chloroperbenzoic acid was added to the obtained mixture under cooling with ice, and they were stirred at room temperature overnight. The mixture was washed with 10% aqueous sodium sulfite solution, saturated aqueous sodium hydrogencarbonate solution and saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The solvent was evaporated. 70 ml of dichloromethane and 35 ml of phosphoryl chloride were added to the residue, and they were stirred at 50° C. overnight. The solvent was evaporated, and the residue was treated with dichloromethane as the extracting solvent by an ordinary method. After the purification by the silica gel chromatography (ethyl acetate/hexane), the title compound was obtained.
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Synthesis routes and methods II

Procedure details

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